molecular formula C10H22O3 B14178618 1-Ethoxy-2-(2-ethoxypropoxy)propane CAS No. 852049-70-8

1-Ethoxy-2-(2-ethoxypropoxy)propane

Katalognummer: B14178618
CAS-Nummer: 852049-70-8
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: ZIKLJUUTSQYGQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-2-(2-ethoxypropoxy)propane is an organic compound with the molecular formula C8H18O3. It is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Ethoxy-2-(2-ethoxypropoxy)propane can be synthesized through several methods. One common approach involves the reaction of 1,2-propanediol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethoxy-2-(2-ethoxypropoxy)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically employed.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-2-(2-ethoxypropoxy)propane has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is utilized in biochemical assays and as a medium for cell culture.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is employed in the production of polymers, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-2-(2-ethoxypropoxy)propane involves its interaction with various molecular targets. The ethoxy groups in the compound can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compound in different environments. The pathways involved in its reactions include nucleophilic substitution and oxidation-reduction mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Ethoxy-2-propanol: Similar in structure but with only one ethoxy group.

    2-Ethoxypropane: Another related compound with a simpler structure.

Uniqueness

1-Ethoxy-2-(2-ethoxypropoxy)propane is unique due to its dual ethoxy groups, which provide distinct chemical properties and reactivity compared to similar compounds. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.

Eigenschaften

CAS-Nummer

852049-70-8

Molekularformel

C10H22O3

Molekulargewicht

190.28 g/mol

IUPAC-Name

1-ethoxy-2-(2-ethoxypropoxy)propane

InChI

InChI=1S/C10H22O3/c1-5-11-7-9(3)13-8-10(4)12-6-2/h9-10H,5-8H2,1-4H3

InChI-Schlüssel

ZIKLJUUTSQYGQI-UHFFFAOYSA-N

Kanonische SMILES

CCOCC(C)OCC(C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.